Deruxtecan (DXd), formally known as MAAA-1181a, is a potent topoisomerase I inhibitor payload used in the creation of antibody-drug conjugates (ADCs) [, , , , ]. It is a derivative of exatecan . Deruxtecan is not used independently as a therapeutic agent but serves as a cytotoxic component that is linked to antibodies targeting specific cancer cells. [, , , , ] This approach aims to deliver highly potent chemotherapy directly to tumor cells while minimizing systemic toxicity. [, , , , ] In scientific research, Deruxtecan is crucial in exploring novel cancer therapies, investigating drug delivery mechanisms, and studying the interplay between targeted therapies and the immune system. [, , , ]
Deruxtecan, as a topoisomerase I inhibitor, exerts its cytotoxic effects by interfering with the topoisomerase I enzyme, which is crucial for DNA replication and repair. [, , , ] Topoisomerase I creates temporary single-strand breaks in DNA to relieve torsional stress during replication. [, , , ] Deruxtecan binds to the topoisomerase I-DNA complex and prevents the enzyme from resealing these breaks, leading to DNA damage and ultimately cell death. [, , , ]
HER2-positive cancers: Deruxtecan is conjugated to trastuzumab, an antibody targeting the human epidermal growth factor receptor 2 (HER2). This ADC, known as trastuzumab deruxtecan (T-DXd), has shown promising results in treating HER2-positive breast cancer [, , , , , , ], gastric cancer [, , , ], and other solid tumors . T-DXd utilizes a cleavable tetrapeptide-based linker to release Deruxtecan within the tumor cells .
HER3-positive cancers: Deruxtecan is conjugated to patritumab, an antibody targeting the human epidermal growth factor receptor 3 (HER3). This ADC, known as patritumab deruxtecan (HER3-DXd), is being investigated for its potential in treating various HER3-expressing solid tumors, including breast, lung, and colorectal cancer .
TROP2-positive cancers: Deruxtecan is conjugated to datopotamab, an antibody targeting TROP2 (trophoblast cell-surface antigen 2). This ADC, known as datopotamab deruxtecan (Dato-DXd), is under investigation for the treatment of triple-negative breast cancer .
Exploring new targets: Investigating the conjugation of Deruxtecan to antibodies targeting other cancer-specific proteins could expand its application to a broader range of tumor types. [, ]
Optimizing linker technology: Developing more stable and tumor-selective linkers could further enhance the efficacy and safety of Deruxtecan-based ADCs by maximizing drug delivery to tumor cells and minimizing off-target toxicity.
Combination therapies: Combining Deruxtecan-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or other targeted therapies, may provide synergistic anti-tumor effects. [, , ]
Biomarker development: Identifying biomarkers that predict response to Deruxtecan-based ADCs could personalize treatment and improve patient outcomes.
Addressing resistance mechanisms: Investigating mechanisms of resistance to Deruxtecan-based ADCs could lead to the development of strategies to overcome resistance and enhance the durability of response. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2